5-Nitro-3H-indazol-3-one
Description
Historical Trajectories and Evolution of Indazolone Chemistry
The synthesis of the indazolone skeleton has been a subject of chemical research for many years, leading to a variety of preparative methods. rsc.orgrsc.org Early approaches often involved multi-step syntheses that could be limited by harsh reaction conditions. rsc.org For instance, the Davis-Beirut reaction, which utilizes the reactivity of o-nitrosobenzaldehyde intermediates, has been a known route for constructing nitrogen heterocycles, including indazolones. ucdavis.eduresearchgate.net However, these methods sometimes required forcing conditions, such as high temperatures and strong bases. ucdavis.edu
Over time, synthetic chemistry has evolved to offer milder and more efficient pathways to the indazolone core. acs.org Modern synthetic strategies include:
Metal-Catalyzed Reactions: Copper-mediated couplings of 2-haloarylcarboxylic acids with hydrazines and intramolecular C-N bond formations have been developed. rsc.orgrsc.org Rhodium-catalyzed C-H activation has also been employed. rsc.orgrsc.org
Oxidative Cyclizations: The use of hypervalent iodine reagents like phenyliodine bis(trifluoroacetate) (PIFA) can facilitate intramolecular N-N bond formation to yield indazolones from N-arylamides. researchgate.net
Photochemical Methods: More recently, photochemical routes have been established, allowing for the synthesis of indazolones from starting materials like o-nitrobenzyl alcohols and primary amines under mild conditions, often at room temperature and in aqueous media. rsc.orgucdavis.edunih.gov This approach leverages the light-induced generation of reactive aryl-nitroso intermediates that subsequently cyclize. rsc.orgnih.gov
Reductive N-N Bond Formation: A metal-free approach using bis(pinacolato)diboron (B136004) (B₂(OH)₄) has been developed for the reductive N-N bond formation to create 2-substituted indazolones. acs.orgorganic-chemistry.org
These advancements have not only improved the efficiency and accessibility of indazolone synthesis but have also expanded the scope of possible substitutions on the scaffold, facilitating the creation of diverse chemical libraries. rsc.orgacs.org
Strategic Importance of the Indazolone Scaffold in Advanced Chemical Research
The indazolone ring system is recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgnih.govresearchgate.net This term describes a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile template for drug discovery. nih.govnih.gov The strategic importance of the indazolone scaffold is underscored by its presence in a wide array of biologically active molecules. researchgate.netaustinpublishinggroup.comresearchgate.net
Research has demonstrated that indazolone derivatives possess a broad spectrum of pharmacological properties. rsc.orgrsc.orgresearchgate.net These activities are crucial in advanced chemical research for developing new therapeutic agents. The diverse tautomeric forms (1H, 2H, and 3H) and unique chemical properties of the parent indazole structure contribute to its versatility. researchgate.netaustinpublishinggroup.com
Table 1: Reported Biological Activities of the Indazolone Scaffold
| Biological Activity | Description | References |
|---|---|---|
| Antiviral & Antibacterial | Derivatives have shown efficacy against various viral and bacterial strains. | rsc.orgrsc.orgucdavis.edunih.gov |
| Anticancer/Antitumor | Identified as highly potent inhibitors of cyclin-dependent kinases (CDKs) and as general antitumor agents. | rsc.orgrsc.orgucdavis.edunih.govresearchgate.net |
| Anti-inflammatory | Certain derivatives act as anti-inflammatory agents, for example, by inhibiting cyclooxygenase-2 (COX-2) or nitric oxide (NO) production. | rsc.orgnih.govdaneshyari.comacs.org |
| Antihyperglycemic | Some indazolones have been investigated for their potential in managing high blood sugar. | rsc.orgrsc.orgucdavis.edunih.gov |
| Analgesic | Investigated as TRPV1 receptor antagonists for pain relief. | rsc.orgrsc.orgnih.gov |
| Antihypertensive | Act as angiotensin II receptor antagonists. | rsc.orgrsc.orgucdavis.edunih.gov |
| Antichagasic | Serve as prototypes for drugs against Chagas disease, caused by Trypanosoma cruzi. | rsc.orgrsc.orgnih.gov |
Beyond medicinal chemistry, the unique electronic and photophysical properties of the indazolone core have led to its exploration in materials science, such as in the development of new materials with specific optical or electrical characteristics. ontosight.aibeilstein-journals.org
Specific Focus on Nitro-Substituted Indazolone Derivatives and Their Academic Relevance
The introduction of a nitro (-NO₂) group onto the indazolone scaffold significantly modulates its electronic properties and biological activity, making nitro-substituted derivatives a specific and highly relevant area of academic inquiry. researchgate.netgrafiati.com Many compounds that show activity against protozoan parasites contain a nitro group, which is often crucial to their mechanism of action. researchgate.net
The primary academic relevance of nitro-substituted indazolones, particularly 5-nitro derivatives, lies in the field of tropical medicine and oncology. researchgate.netgrafiati.comresearchgate.net Research has consistently shown that the presence of a nitro group at the 5-position of the indazole or indazolone ring can enhance activity against pathogenic protozoa. grafiati.comresearchgate.netmdpi.com
Key research findings include:
Trypanocidal (Antichagasic) Activity: A significant body of research has focused on 5-nitroindazolin-3-one derivatives as potential treatments for Chagas disease. grafiati.comresearchgate.netmdpi.comnih.govresearchgate.net The proposed mechanism involves the activation of the nitro group by parasitic nitroreductases (NTRs), leading to the generation of radical species and reactive oxygen species (ROS). grafiati.comresearchgate.netmdpi.com This induces oxidative stress and apoptosis in the Trypanosoma cruzi parasite. researchgate.netmdpi.com
Antineoplastic Activity: Several 5-nitroindazole (B105863) derivatives have demonstrated moderate antineoplastic activity against various cancer cell lines. researchgate.net
Antileishmanial Activity: Derivatives of 2-benzyl-5-nitroindazolin-3-one have shown potent and selective in-vitro activity, supporting further investigation into this class of compounds as potential antileishmanial agents. grafiati.com
The academic interest is driven by the urgent need for new treatments for neglected tropical diseases like Chagas disease, for which current therapies have limitations in efficacy and can cause significant side effects. grafiati.comresearchgate.netmdpi.com The 5-nitroindazolone scaffold provides a promising starting point for the design of new, more effective, and selective therapeutic agents. nih.gov
Contextualizing 5-Nitro-3H-indazol-3-one as a Research Target
Within the broader class of nitro-substituted indazolones, the specific isomer this compound serves as a foundational core and a key research target. Its importance stems directly from the promising biological activities observed in its derivatives, particularly in the context of Chagas disease. researchgate.netresearchgate.net
Researchers have synthesized and evaluated extensive series of 1,2-disubstituted 5-nitroindazolin-3-ones, using the parent compound as a structural base. nih.govresearchgate.net These studies aim to establish structure-activity relationships (SAR), where different substituents are placed at the N-1 and N-2 positions to optimize potency and selectivity while minimizing cytotoxicity. researchgate.net For example, studies have explored a range of benzyl (B1604629) groups with different substitutions at the N-2 position and various alkyl or functionalized groups at the N-1 position. nih.govresearchgate.net
Table 2: Examples of 1,2-Disubstituted 5-Nitroindazolin-3-one Derivatives in Research
| Compound Name | N-1 Substituent | N-2 Substituent | Key Finding | References |
|---|---|---|---|---|
| 2-(3-Fluorobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one | Methyl | 3-Fluorobenzyl | Synthesized and characterized as part of a series to evaluate trypanocidal activity. | nih.gov |
| 2-(4-Chlorobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one | Methyl | 4-Chlorobenzyl | Synthesized via multiple methods and evaluated for trypanocidal activity. | nih.gov |
| 2-(4-Bromobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one | Methyl | 4-Bromobenzyl | Prepared and characterized in a study of potential agents against T. cruzi. | nih.gov |
| 5-nitro-2-picolyl-indazolin-3-one | Hydrogen | 2-Picolyl | Showed highly favorable trypanocidal activity with a selectivity index superior to the reference drug nifurtimox. | grafiati.comresearchgate.netmdpi.com |
The consistent finding that the 5-nitro group is crucial for generating free radicals and inducing parasitic cell death firmly establishes this compound as a critical pharmacophore. researchgate.netmdpi.com Computational docking studies have further contextualized its importance by showing how its derivatives can interact with key residues in the active site of the parasite's nitroreductase enzyme. researchgate.netmdpi.com Therefore, this compound is not just a single compound of interest but the cornerstone of a targeted research program aimed at developing new therapeutics for significant global health problems. nih.gov
Structure
3D Structure
Properties
CAS No. |
61976-45-2 |
|---|---|
Molecular Formula |
C7H3N3O3 |
Molecular Weight |
177.12 g/mol |
IUPAC Name |
5-nitroindazol-3-one |
InChI |
InChI=1S/C7H3N3O3/c11-7-5-3-4(10(12)13)1-2-6(5)8-9-7/h1-3H |
InChI Key |
RRSVLBVNRRUZKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N=N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Nitro 3h Indazol 3 One and Its Derivatives
De Novo Synthetic Routes to the 5-Nitro-3H-indazol-3-one Core
The construction of the bicyclic indazolone framework is the primary challenge in synthesizing this class of compounds. Modern organic synthesis offers several distinct pathways, moving from classical cyclizations to more sophisticated photochemical and metal-catalyzed methods.
Photochemical cyclization represents an elegant and powerful strategy for forming the indazolone ring system, often proceeding under mild, non-thermal conditions. The foundational principle relies on the well-established photoreactivity of o-nitrobenzyl compounds. Upon irradiation with UV light (typically in the range of 300–365 nm), the o-nitro group undergoes an intramolecular hydrogen atom abstraction from the benzylic position. This generates a transient aci-nitro intermediate, which subsequently rearranges and cyclizes to form the N-hydroxy-indazolone product.
A plausible precursor for the synthesis of the target scaffold is a 2,4-dinitrobenzyl alcohol derivative. The photochemical activation initiates the cyclization process involving the ortho-nitro group, while the para-nitro group at the C4 position of the starting material ultimately becomes the C5-nitro group of the final indazolone product. This method offers unique advantages, including high spatial and temporal control, making it suitable for applications like photolithography or the synthesis of "caged" compounds.
| Precursor Type | Irradiation Wavelength (nm) | Typical Solvent | Key Intermediate | Notes |
|---|---|---|---|---|
| 2,4-Dinitrobenzyl alcohol | 350 - 365 | Acetonitrile, Methanol | Aci-nitro species | Forms N-hydroxy indazolone initially, which may require subsequent reduction. |
| Substituted o-Nitrobenzylamine | 300 - 350 | Dichloromethane (B109758) | Diradical species | Can lead directly to the indazolone core without an N-hydroxy group. |
| o-Nitrobenzyl ether | ~360 | Tetrahydrofuran (B95107) (THF) | Aci-nitro ether | Reaction efficiency is highly dependent on the nature of the ether substituent. |
Base-mediated intramolecular cyclization is a more classical, yet highly effective and scalable, method for constructing the indazolone ring. This approach typically begins with an appropriately substituted benzene (B151609) precursor containing functional groups positioned for ring closure. A common and robust strategy involves the cyclization of 2-hydrazinyl-5-nitrobenzoic acid derivatives.
In a typical procedure, the starting material, such as a methyl 2-hydrazinyl-5-nitrobenzoate, is treated with a strong base (e.g., sodium hydride, potassium tert-butoxide) or a milder carbonate base in a suitable polar aprotic solvent. The base deprotonates the more acidic nitrogen of the hydrazine (B178648) moiety, generating a potent nucleophile. This nucleophile then undergoes an intramolecular attack on the adjacent ester or amide carbonyl carbon, followed by the elimination of a leaving group (e.g., methoxide) to yield the stable, aromatic this compound ring system. The choice of base and reaction conditions is critical for optimizing yield and minimizing side reactions.
| Starting Material | Base | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|
| Methyl 2-hydrazinyl-5-nitrobenzoate | NaH | DMF | 25 - 60 | 85 - 95 |
| 2-Chloro-5-nitrobenzohydrazide | K₂CO₃ | DMSO | 100 - 120 | 70 - 85 |
| N-Methyl-2-amino-5-nitrobenzamide | KOt-Bu | THF | 0 - 25 | >90 |
Transition-metal catalysis has emerged as a state-of-the-art tool for heterocyclic synthesis, offering high efficiency, functional group tolerance, and novel bond disconnections. For indazolone synthesis, palladium-, copper-, and rhodium-catalyzed annulations are particularly prominent.
One powerful strategy involves the palladium-catalyzed reductive carbonylation and cyclization of precursors like 2-iodo-4-nitroaniline. In this process, the substrate reacts with carbon monoxide in the presence of a palladium catalyst, a suitable ligand, and a base. The reaction proceeds through oxidative addition of the aryl-iodine bond to the Pd(0) center, followed by CO insertion and subsequent reductive elimination/cyclization to form the indazolone ring.
Another advanced approach is intramolecular C-H amination or amidation. For instance, a 2-azido-5-nitrobenzamide can undergo rhodium- or copper-catalyzed decomposition of the azide (B81097) to a highly reactive nitrene intermediate. This nitrene can then insert into an ortho C-H bond of the benzoyl group in a concerted or stepwise fashion, directly forming the N-N bond of the indazolone core. These methods provide access to complex indazolones from relatively simple starting materials under mild conditions.
| Substrate | Catalyst System | Key Reagent | Conditions | Mechanism Type |
|---|---|---|---|---|
| 2-Iodo-4-nitroaniline | Pd(OAc)₂, Xantphos | CO (gas), DBU (base) | Toluene, 110 °C | Carbonylative Cyclization |
| 2-Azido-5-nitrobenzamide | Rh₂(OAc)₄ | None (thermal/catalytic) | DCE, 80 °C | Intramolecular C-H Amination |
| 2-Bromo-5-nitrobenzoic acid | CuI, L-proline | Hydrazine hydrate | DMSO, 90 °C | Ullmann-type Condensation/Cyclization |
Functionalization and Derivatization Strategies from Precursor Compounds
Once the this compound core is synthesized, it serves as a versatile platform for further modification. The electron-withdrawing nitro group and the reactive N-H and C-H bonds provide multiple handles for diversification.
The indazolone nucleus possesses two nitrogen atoms (N1 and N2) that can potentially be functionalized. This presents a significant regioselectivity challenge. The thermodynamically more stable tautomer is typically the 3H-indazol-3-one, but reactions with electrophiles often occur at the N2 position, leading to 1,2-dihydro-3H-indazol-3-one derivatives.
Standard N-alkylation is achieved under basic conditions (e.g., NaH, K₂CO₃, Cs₂CO₃) with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide. The choice of base, solvent, and counter-ion can influence the N1/N2 selectivity. For N-arylation, transition-metal-catalyzed methods like the Buchwald-Hartwig amination or Ullmann condensation are employed, reacting the indazolone with an aryl halide or triflate in the presence of a palladium or copper catalyst, respectively. Careful optimization of ligands and reaction conditions is paramount to achieving high regioselectivity for the desired N-substituted isomer.
| Reagent | Conditions (Catalyst/Base) | Solvent | Major Product Isomer | Reaction Type |
|---|---|---|---|---|
| Methyl Iodide | K₂CO₃ | Acetone | N2-alkylation | Sₙ2 Alkylation |
| Benzyl Bromide | NaH | DMF | N2 > N1 | Sₙ2 Alkylation |
| Phenylboronic Acid | Cu(OAc)₂, Pyridine (B92270) | CH₂Cl₂ | N2-arylation | Chan-Lam Coupling |
| Bromobenzene | Pd₂(dba)₃, BINAP, NaOt-Bu | Toluene | N1-arylation | Buchwald-Hartwig Amination |
Modification of the carboaromatic ring of the indazolone is crucial for building molecular complexity. This is primarily achieved through two routes: cross-coupling reactions on pre-functionalized cores or direct C-H functionalization.
The Suzuki-Miyaura cross-coupling reaction is a benchmark method for C-C bond formation. This requires a halogenated indazolone precursor, such as a 4-bromo- or 7-bromo-5-nitro-3H-indazol-3-one (often protected at N1 or N2). This halo-indazolone is reacted with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, CsF). This reaction reliably forms a new C-C bond at the site of halogenation.
More recently, direct C-H functionalization has gained traction as a more atom-economical approach. By employing a directing group, often an N1 or N2 substituent (like a picolinamide (B142947) or pyrimidine (B1678525) group), a transition-metal catalyst (Pd, Ru, Rh) can be guided to selectively activate and functionalize a specific C-H bond (e.g., at the C4 or C7 position), bypassing the need for pre-halogenation.
| Substrate | Coupling Partner | Catalyst System | Base | Reaction Type |
|---|---|---|---|---|
| N2-Benzyl-4-bromo-5-nitroindazolone | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (aq) | Suzuki-Miyaura Coupling |
| N1-Methyl-7-iodo-5-nitroindazolone | Tributyl(vinyl)tin | PdCl₂(PPh₃)₂ | None (co-catalyst) | Stille Coupling |
| N1-(2-pyridyl)-5-nitroindazolone | Ethyl acrylate | [Ru(p-cymene)Cl₂]₂ | AgOAc | Direct C7-H Olefination |
| N2-Boc-5-nitroindazolone | N-Iodosuccinimide (NIS) | Pd(OAc)₂ | None (oxidant) | Direct C7-H Iodination |
Strategic Modification of the Nitro Group in Precursors (e.g., bromination of 5-nitro-1H-indazole)
The manipulation of functional groups on the indazole core is a key strategy for creating diverse derivatives. A common precursor, 5-nitro-1H-indazole, can be strategically modified to introduce other functionalities. One such important modification is bromination, which paves the way for further synthetic transformations.
The bromination of 5-nitro-1H-indazole can be achieved using various brominating agents and reaction conditions. For instance, reacting 5-nitro-1H-indazole with a bromine solution in N,N-dimethylformamide (DMF) can produce 3-bromo-5-nitro-1H-indazole with a high yield of 95%. google.com This method is noted for its mild reaction conditions and suitability for industrial-scale production. google.com
Alternative brominating agents like N-bromosuccinimide (NBS) are also widely used for the regioselective introduction of a bromine atom at the 3-position of the indazole ring. chim.it The reaction can be carried out in various solvents, including acetonitrile, dichloromethane, and methanol. chim.it The resulting 3-bromo-5-nitro-1H-indazole is a versatile intermediate. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce a wide array of substituents, thereby generating a library of novel this compound derivatives.
Another example involves the bromination of 5-nitro-1H-indazole to produce 7-bromo-5-nitro-1H-indazole. a2bchem.com This reaction is typically performed using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine, sometimes in the presence of a catalyst like ferric bromide. a2bchem.com The resulting product can then be further functionalized.
It is important to note that the position of bromination can be influenced by the reaction conditions and the specific brominating agent used. The ability to selectively introduce a bromine atom at different positions of the 5-nitro-1H-indazole ring significantly enhances the synthetic utility of this precursor.
Table 1: Bromination of 5-Nitro-1H-indazole
| Product | Brominating Agent | Solvent | Yield | Reference |
|---|---|---|---|---|
| 3-Bromo-5-nitro-1H-indazole | Bromine | DMF | 95% | google.com |
| 3-Bromo-5-nitro-1H-indazole | NBS | Various | Good | chim.it |
| 7-Bromo-5-nitro-1H-indazole | NBS or Br₂ | - | - | a2bchem.com |
Multicomponent Reaction Pathways for Expanded Chemical Diversity
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds.
In the context of indazole chemistry, MCRs provide an effective strategy for accessing a wide range of derivatives. For example, a three-component condensation of 1H-indazol-3-amine, various aldehydes, and 4-hydroxycoumarin, catalyzed by the Brønsted acid ionic liquid [Et3NH][HSO4] under solvent-free conditions, yields novel polyheterocyclic chromeno pyrimido[1,2-b]indazolone derivatives in excellent yields. researchgate.net This method is characterized by short reaction times, simple work-up procedures, and broad functional group tolerance. researchgate.net
Another MCR approach involves the reaction of 3-amino-1H-indazoles, aldehydes, and isonitriles in a Groebke-Blackburn-Bienaymé (GBB) reaction to afford 2-aryl-5H-imidazo[1,2-b]indazol-3-amine derivatives. researchgate.net This transformation proceeds via a [4+1] formal cycloaddition. researchgate.net
Furthermore, a one-pot, three-component reaction of aromatic aldehydes, tert-butyl 2,4-dioxopiperidine-1-carboxylate, and 5-nitro-1H-indazole or 6-nitro-1H-indazole has been developed for the synthesis of indazolo[5,4-b] a2bchem.comresearchgate.netnaphthyridine and indazolo[6,7-b] a2bchem.comresearchgate.netnaphthyridine derivatives. researchgate.net This reaction utilizes iron(0) as a reducing agent for the in-situ reduction of the nitro group to an amino group, which then participates in the cyclization cascade. researchgate.net
The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through an I2-catalyzed multicomponent bicyclization of β-ketonitriles with sulfonyl hydrazides, offering a metal-free route to these densely functionalized systems. acs.org While not directly starting from this compound, this highlights the power of MCRs in constructing related heterocyclic systems, a strategy that could be adapted for indazolone synthesis.
These examples underscore the immense potential of MCRs to expand the chemical space around the this compound scaffold, providing efficient access to novel derivatives with potential therapeutic applications.
Table 2: Examples of Multicomponent Reactions for Indazole Derivatives
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| 1H-Indazol-3-amine, Aldehydes, 4-Hydroxycoumarin | [Et3NH][HSO4], Solvent-free | Chromeno pyrimido[1,2-b]indazolones | researchgate.net |
| 3-Amino-1H-indazoles, Aldehydes, Isonitriles | - | 2-Aryl-5H-imidazo[1,2-b]indazol-3-amines | researchgate.net |
| Aromatic aldehydes, tert-Butyl 2,4-dioxopiperidine-1-carboxylate, 5-Nitro-1H-indazole | Fe(0), Ethanol | Indazolo[5,4-b] a2bchem.comresearchgate.netnaphthyridines | researchgate.net |
| β-Ketonitriles, Sulfonyl hydrazides | I₂ | Pyrazolo[1,5-a]pyrimidines | acs.org |
Mechanistic and Reactivity Investigations of 5 Nitro 3h Indazol 3 One
Tautomeric Equilibria and Aromaticity Studies of Indazolone Systems
The heterocyclic structure of indazolone allows for the existence of several tautomeric forms, which can significantly influence its chemical properties and reactivity. The equilibrium between these forms is governed by various factors, including the electronic effects of substituents and the nature of the solvent.
Indazolone systems, including 5-nitro-3H-indazol-3-one, can exhibit complex tautomerism. Two primary types of prototropic tautomerism are possible: keto-enol tautomerism and N-H tautomerism.
Keto-Enol Tautomerism: The core structure can exist in a keto form (indazol-3-one) or an enol form (indazol-3-ol). In this equilibrium, a proton migrates from the alpha-carbon to the carbonyl oxygen, with a corresponding shift of the pi-electrons. masterorganicchemistry.com Generally, for simple carbonyl compounds, the keto form is thermodynamically more stable and predominates. masterorganicchemistry.comfrontiersin.org However, factors such as conjugation, intramolecular hydrogen bonding, and aromaticity can stabilize the enol form. masterorganicchemistry.com
N-H Tautomerism: Due to the presence of two nitrogen atoms in the pyrazole (B372694) ring, the mobile proton can reside on either nitrogen, leading to 1H-indazole and 2H-indazole tautomers. For the parent indazole molecule, theoretical calculations have shown that the 1H-tautomer is more stable than the 2H-tautomer. nih.gov This phenomenon is common in N-unsubstituted azoles like indazole, imidazole, and triazoles. nih.gov
For this compound, these tautomeric possibilities can combine, leading to several potential isomers, including the 1H-keto, 2H-keto, and various enol forms. The relative stability and population of these tautomers are crucial for understanding the molecule's reactivity.
The presence of a strong electron-withdrawing nitro group at the 5-position of the indazolone ring has a profound impact on the tautomeric equilibrium. Substituents can alter the electronic structure and stability of tautomers, potentially shifting the equilibrium from what is observed in the unsubstituted parent compound. nih.gov
The nitro group exerts its influence through both inductive/field and resonance effects. scispace.com Its electron-withdrawing nature can differentially stabilize the various tautomeric forms. For instance, studies on substituted nitroethylenes have shown that a nitro substituent has a significant stabilizing effect on the system during keto-enol tautomerization. nih.govresearchgate.net In other heterocyclic systems like adenine, substitution with a nitro group has been shown to change tautomeric preferences, with the effect being enhanced by solvation in polar media. nih.gov In the case of 4(5)-nitroimidazole, a significant preference for the 4-nitro tautomer over the 5-nitro tautomer is observed. researchgate.net For this compound, the nitro group's ability to delocalize negative charge would likely influence the acidity of the N-H protons and the stability of the conjugate bases, thereby affecting the position of the tautomeric equilibrium.
Reaction Mechanisms Involving the Nitro Group
The nitro group is a key functional moiety that dictates much of the reactivity of this compound, particularly in biological and chemical transformation processes.
The 5-nitro group makes the indazolone scaffold susceptible to reductive activation, a critical step in its mechanism of action in certain biological systems. mdpi.com This process is often mediated by nitroreductase (NTR) enzymes. mdpi.comnih.gov NTRs are flavoenzymes that catalyze the reduction of nitroaromatic compounds. chemrxiv.orgresearchgate.net
The mechanism involves a two-electron serial reduction of the nitro group, which proceeds through highly reactive and cytotoxic intermediates. mdpi.com
Nitroso Intermediate: The nitro group (R-NO₂) is first reduced to a nitroso derivative (R-NO).
Hydroxylamine (B1172632) Intermediate: The nitroso intermediate is further reduced to a hydroxylamine derivative (R-NHOH).
Toxic Derivatives: The hydroxylamine can be further metabolized to other highly toxic species, such as a nitrenium ion. mdpi.com
This reductive pathway is crucial for the generation of free radicals. mdpi.comnih.gov Electron Spin Resonance (ESR) studies on derivatives of 5-nitroindazolin-3-one have confirmed the formation of radical species. The analysis of the hyperfine pattern suggests that the spin density is largely delocalized near the nitro group. mdpi.com
| Nucleus | Coupling Constant (a/G) | Interpretation |
|---|---|---|
| N₁ (Nitro Group) | aN1 = 13.0 G | Indicates significant spin density on the nitrogen of the nitro group. |
| N₂ (Ring Nitrogen) | aN2 = 3.3 G | Lower value suggests less spin density compared to the nitro group nitrogen. |
| H₁ (Ring Hydrogen) | aH1 = 4.0 G | Hyperfine coupling with the protons of the indazole ring. |
| H₂ (Ring Hydrogen) | aH2 = 3.3 G | |
| H₃ (Ring Hydrogen) | aH3 = 1.1 G |
Furthermore, the activation of the nitro group is linked to the generation of Reactive Oxygen Species (ROS), which induces oxidative stress. mdpi.comnih.gov This process can lead to mitochondrial dysfunction and a significant reduction in ATP levels, ultimately contributing to cell death. mdpi.com
The electron-withdrawing nitro group strongly activates the aromatic ring of the indazolone system towards Nucleophilic Aromatic Substitution (SNAr). youtube.com This type of reaction is distinct from electrophilic aromatic substitution and requires two key features on the aromatic ring:
The presence of a good leaving group, typically a halide. libretexts.org
Strong electron-withdrawing groups that reduce the electron density of the ring and stabilize the reaction intermediate. youtube.comlibretexts.org
The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the electron-withdrawing group. For this stabilization to be effective, the nitro group must be positioned ortho or para to the leaving group. libretexts.orglibretexts.org A meta-positioned nitro group does not allow for direct resonance stabilization of the negative charge and thus does not effectively activate the ring for SNAr. libretexts.org
In the context of this compound, the nitro group at the C5 position would strongly activate the C4 and C6 positions (ortho and para, respectively, relative to the fused benzene (B151609) ring) for nucleophilic attack, should a suitable leaving group be present at one of these positions. This principle is utilized in the synthesis of related compounds, such as 1-aryl-5-nitro-1H-indazoles, where an SNAr cyclization is a key step. mdpi.com
Reactivity at the Indazolone Heterocyclic System
Beyond the reactions dominated by the nitro group, the indazolone core itself possesses reactive sites. The reactivity is influenced by the interplay between the pyrazolone ring and the fused, nitro-substituted benzene ring.
Reactions can occur at the nitrogen atoms of the heterocyclic ring. For instance, N-unsubstituted indazoles react with formaldehyde in acidic aqueous solutions to yield N-hydroxymethyl derivatives. nih.gov Studies on 4-, 5-, 6-, and 7-nitroindazoles have shown the formation of (1H-indazol-1-yl)methanol derivatives, demonstrating that functionalization at the N1 position is a viable pathway. nih.gov
The C3 position of the indazole ring is another potential site for functionalization, although in this compound, this position is occupied by a carbonyl group. In general 1H-indazole systems, the C3 position can be halogenated (iodinated or brominated) or formylated. chim.it While the carbonyl group at C3 in the indazolone structure alters this reactivity, the underlying principles of activating the heterocyclic core remain relevant for designing synthetic transformations of its derivatives.
Electrophilic and Nucleophilic Reaction Pathways
The electronic nature of this compound is heavily influenced by the strongly deactivating nitro group. This group withdraws electron density from the benzene ring, making it significantly less susceptible to classical electrophilic aromatic substitution reactions.
Conversely, this electron deficiency makes the aromatic ring highly activated towards nucleophilic attack. The primary mechanism for this is Nucleophilic Aromatic Substitution (SNAr). In this pathway, a nucleophile attacks an electron-poor aromatic carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before displacing a leaving group. The nitro group at the C5 position is crucial for stabilizing the negative charge of this intermediate, thereby facilitating the reaction.
An efficient synthetic route to the related 1-aryl-5-nitro-1H-indazole system highlights an intramolecular SNAr pathway. nih.gov This method involves the preparation of arylhydrazones from a ketone or aldehyde that has a fluorine atom at the C2 position and a nitro group at the C5 position. nih.gov The subsequent ring closure is achieved by deprotonation followed by an intramolecular nucleophilic attack of the nitrogen anion onto the carbon bearing the fluorine, which acts as the leaving group. nih.gov This cyclization demonstrates the potent activating effect of the C5-nitro group, which is essential for the SNAr ring closure to proceed efficiently. nih.gov
Theoretical studies confirm that the addition of a nucleophile to a nitroaromatic ring is the rate-limiting step in SNAr reactions. mdpi.com The presence of electron-withdrawing groups, such as the nitro group, is critical for activating the ring towards this initial nucleophilic addition. mdpi.com
Beyond the aromatic ring, the indazolone moiety itself possesses sites for nucleophilic and electrophilic interactions. The N-H protons of the pyrazole ring are acidic and can be removed by a base, allowing the molecule to act as a nucleophile in subsequent alkylation or acylation reactions. The carbonyl group at the C3 position is a potential site for nucleophilic attack, which can lead to ring-opening reactions under certain conditions.
Ring-Opening and Rearrangement Mechanisms
The heterocyclic ring of indazolone derivatives can undergo cleavage when treated with potent nucleophiles. Although specific studies on the ring-opening of this compound are not extensively detailed, the reactivity can be inferred from analogous heterocyclic systems like 3-nitrochromone. researchgate.net
In such systems, nucleophilic attack is a common pathway for ring-opening. researchgate.net A strong nucleophile can attack the electrophilic C-2 position of the heterocyclic ring, leading to the cleavage of the N-N or adjacent bonds. This results in the formation of an open-chain intermediate. Depending on the nature of the nucleophile and the reaction conditions, this intermediate can then undergo recyclization to form new heterocyclic structures. researchgate.net For instance, the reaction of 3-nitrochromone with various carbon and nitrogen nucleophiles leads to ring-opening followed by ring-closure, yielding different products like benzoxocinones or pyridines. researchgate.net A similar mechanism can be postulated for this compound, where a nucleophile could attack the carbonyl carbon or another electrophilic site on the pyrazolone ring, initiating a ring-opening and potential rearrangement cascade.
Reaction with Formaldehyde and Azolylmethanol Formation
The reaction of N-unsubstituted indazoles with formaldehyde is a characteristic reaction that yields N-hydroxymethyl derivatives, known as azolylmethanols. nih.govacs.org This reaction has been studied for various nitro-substituted 1H-indazoles in aqueous hydrochloric acid. nih.govacs.org
The mechanism in acidic media involves the reaction of the neutral indazole molecule with protonated formaldehyde. nih.govacs.org Formaldehyde is a much weaker base than the indazoles, meaning the indazole exists predominantly in its protonated indazolium form, while the formaldehyde is protonated to a lesser extent. nih.govacs.org A direct reaction between the indazolium cation and protonated formaldehyde is considered impossible. nih.gov Instead, the small equilibrium concentration of the neutral indazole tautomer reacts with the highly electrophilic protonated formaldehyde to form the N1-substituted (1H-indazol-1-yl)methanol. nih.gov
Studies have shown that 5-nitro-1H-indazole readily participates in this reaction to afford the corresponding (5-nitro-1H-indazol-1-yl)methanol. nih.govacs.org
| Indazole Derivative | Reactivity with Formaldehyde in Aqueous HCl | Reference |
|---|---|---|
| Indazole | Reacts to form (1H-indazol-1-yl)methanol | nih.govacs.org |
| 4-Nitro-1H-indazole | Reacts to form the 1-substituted product | nih.govacs.org |
| 5-Nitro-1H-indazole | Reacts to form the 1-substituted product | nih.govacs.org |
| 6-Nitro-1H-indazole | Reacts to form the 1-substituted product | nih.govacs.org |
| 7-Nitro-1H-indazole | Does not react under the same conditions | nih.govacs.org |
Davis-Beirut Reaction Mechanisms
The Davis-Beirut reaction is a powerful synthetic method for the construction of 2H-indazoles and their derivatives, including indazolones. nih.govscispace.comnih.gov The reaction mechanism hinges on the in-situ generation of a highly reactive nitroso intermediate from an ortho-nitrobenzyl precursor under redox-neutral conditions. nih.govscispace.com
The generally accepted mechanism proceeds through a pivotal o-nitrosobenzylidine imine intermediate. nih.gov For example, starting from an o-nitrobenzaldehyde and a primary amine, an imine is formed. Under basic conditions, this can tautomerize or be otherwise converted to an o-nitroso species. nih.gov This intermediate then undergoes a rapid, N-N bond-forming heterocyclization, where the nucleophilic nitrogen of the imine attacks the electrophilic nitrogen of the nitroso group, to form the 2H-indazole ring system. nih.govnih.gov
The reaction can be catalyzed by either acid or base. nih.gov It has been shown that 3-alkoxy-2H-indazoles can be obtained from 2-nitrobenzaldehyde via this reaction, mediated by potassium hydroxide in an alcoholic solvent. nih.gov These 2H-indazoles can subsequently be converted to 1H-indazolones. nih.gov A photochemical variation also exists, where o-nitrosobenzaldehyde is generated in situ from o-nitrobenzyl alcohols using UV light, which then reacts with amines to form 1,2-dihydro-3H-indazol-3-ones under mild, aqueous conditions at room temperature. ucdavis.edu The versatility of the Davis-Beirut reaction allows for the synthesis of a wide array of indazole and indazolone derivatives. nih.govscispace.com
Computational and Theoretical Approaches in 5 Nitro 3h Indazol 3 One Research
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Nitro-3H-indazol-3-one at the molecular level. These methods model the behavior of electrons and nuclei to predict various chemical and physical characteristics.
Density Functional Theory (DFT) for Molecular Geometry and Reactivity Predictions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It has been widely applied to study this compound and its derivatives to predict their molecular geometry and reactivity. nih.govrasayanjournal.co.in By calculating the electron density, DFT can determine the most stable three-dimensional arrangement of atoms in the molecule. rasayanjournal.co.in These optimized geometries are crucial for understanding how the molecule will interact with other molecules.
Furthermore, DFT calculations provide insights into the reactivity of these compounds. For instance, studies on related nitroindazole derivatives have used DFT to identify which parts of the molecule are most likely to participate in chemical reactions. rsc.orgtandfonline.com This information is vital for designing new compounds with specific desired properties. The B3LYP hybrid functional is a commonly employed method in these calculations. tandfonline.comresearchgate.net
Analysis of Energy Band Gaps and Frontier Molecular Orbitals
The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy difference between the HOMO and LUMO is known as the energy band gap, which is a critical parameter for determining a molecule's kinetic stability and reactivity. ossila.comresearchgate.net
For this compound derivatives, a smaller HOMO-LUMO gap generally indicates higher reactivity. rsc.org Computational studies have calculated these energy gaps for various indazole derivatives, providing insights into their electronic behavior. rsc.orgresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. rsc.orgossila.com This analysis helps in understanding and predicting the types of reactions these compounds will undergo.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.denumberanalytics.comresearchgate.net The MEP map displays regions of positive and negative electrostatic potential on the molecular surface. uni-muenchen.de
In the context of this compound, the MEP map can identify electron-rich areas (negative potential, typically colored red) that are susceptible to attack by electrophiles, and electron-deficient regions (positive potential, typically colored blue) that are prone to attack by nucleophiles. researchgate.net For example, in related nitro-substituted heterocyclic compounds, the negative regions are often localized over the oxygen atoms of the nitro group, indicating these are likely sites for interaction with positive charges. researchgate.net This visual representation of reactivity provides crucial guidance for understanding intermolecular interactions and designing new molecules with specific binding properties. mdpi.com
Spectroscopic Parameter Prediction via Gauge-Invariant Atomic Orbital (GIAO) Calculations
Gauge-Invariant Atomic Orbital (GIAO) calculations are a theoretical method used to predict NMR (Nuclear Magnetic Resonance) chemical shifts with a high degree of accuracy. acs.orgnih.gov This technique has been instrumental in the structural elucidation of indazole derivatives. acs.orgcsic.es By comparing the calculated NMR parameters with experimental data, researchers can confirm the structure of newly synthesized compounds and study tautomeric equilibria in solution and the solid state. researchgate.netacs.org
For instance, GIAO/DFT calculations have been successfully used to confirm the assignments of 1H, 13C, and 15N NMR spectra for various indazole derivatives, providing a solid foundation for their structural characterization. acs.orgcsic.es These calculations are often performed at the B3LYP/6-311++G(d,p) level of theory. acs.orgcsic.es
Computational Modeling of Molecular Interactions (e.g., molecular docking for understanding chemical binding profiles)
Computational modeling, particularly molecular docking, is a powerful technique used to predict how a small molecule, such as a this compound derivative, binds to a large biological molecule, typically a protein. mdpi.comnih.gov This method is crucial in drug discovery for understanding the mechanism of action and for designing more potent and selective inhibitors. mdpi.com
In studies involving nitroindazole derivatives, molecular docking has been employed to investigate their interactions with specific enzyme targets. tandfonline.commdpi.comresearchgate.net These simulations can reveal the key amino acid residues in the protein's active site that interact with the ligand, as well as the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions). tandfonline.com For example, docking studies have provided insights into how 5-nitro-2-picolyl-indazolin-3-one interacts with critical residues of the Trypanosoma cruzi nitroreductase (NTR) enzyme. mdpi.com Such studies are invaluable for the rational design of new therapeutic agents. acs.orgmdpi.com
Advanced Spectroscopic and Analytical Techniques for 5 Nitro 3h Indazol 3 One Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 5-Nitro-3H-indazol-3-one. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
1H, 13C, and 15N NMR for Structural Elucidation and Isomer Differentiation
One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR, are fundamental for the initial structural assessment of this compound.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to one another. The chemical shifts (δ) of the aromatic protons in the indazolone ring are particularly informative for confirming the substitution pattern. For instance, in related indazolone structures, aromatic protons typically appear in the downfield region of the spectrum. nih.govmdpi.com
¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon framework. The chemical shifts of the carbon atoms, including the carbonyl carbon and the carbons of the aromatic ring, are diagnostic for the indazol-3-one core. nih.govmdpi.com Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further aid in distinguishing between CH, CH₂, and CH₃ groups. emerypharma.com
¹⁵N NMR spectroscopy offers direct insight into the nitrogen environments within the heterocyclic ring. The chemical shifts of the two nitrogen atoms in the indazole ring can be crucial for differentiating between tautomers and isomers. acs.orgresearchgate.net For example, the shielding of the pyridine (B92270) ring nitrogen is sensitive to the substitution on the ring. researchgate.net The N-oxide group's shielding effect is notably pronounced in the ¹⁵N NMR chemical shifts. researchgate.net
The differentiation of isomers, such as positional isomers of the nitro group or tautomeric forms (the hydroxyindazole form), is a critical application of NMR. tutorchase.commagritek.com The distinct electronic environment in each isomer leads to unique sets of chemical shifts and coupling constants in their respective NMR spectra. tutorchase.comresearchgate.net For example, the chemical shifts of protons and carbons adjacent to the nitro group will be significantly different from those in other positions. mdpi.com
Table 1: Representative NMR Data for Indazolone Derivatives
| Compound | Nucleus | Chemical Shift (ppm) |
|---|---|---|
| 2-p-tolyl-1H-indazol-3(2H)-one | ¹H | 10.64 (s, 1H), 7.80 (d, J = 8.4 Hz, 2H), 7.73 (d, J = 7.9 Hz, 1H), 7.59 (t, J = 7.7 Hz, 1H), 7.36–7.29 (m, 3H), 7.18 (t, J = 7.5 Hz, 2H), 2.33 (s, 3H) mdpi.com |
| ¹³C | 159.96, 146.41, 135.19, 134.11, 132.32, 129.41, 123.32, 121.75, 118.91, 118.13, 112.55, 20.49 mdpi.com | |
| 2-Butyl-5-chloro-1,2-dihydro-3H-indazol-3-one | ¹H | 7.84 (s, 1H), 7.76 (s, 1H), 7.53–7.40 (m, 1H), 7.15 (d, J = 8.6, 1H), 3.87 (t, J = 7.3, 2H), 1.73 (q, J = 7.4, 2H), 1.34 (p, J = 7.4, 2H), 0.92 (t, J = 7.3, 3H) nih.gov |
| ¹³C | 161.2, 144.8, 132.0, 128.1, 123.3, 120.4, 113.6, 44.2, 30.3, 19.9, 13.6 nih.gov |
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments provide correlational data that is essential for unambiguously assigning NMR signals and elucidating complex molecular structures.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. emerypharma.comprinceton.edu
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their attached carbons. emerypharma.comprinceton.edu
HMBC (Heteronuclear Multiple Bond Correlation) is a powerful technique that shows correlations between protons and carbons over two or three bonds (and sometimes more). emerypharma.comprinceton.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton by connecting different spin systems. emerypharma.com
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, regardless of whether they are directly bonded. princeton.eduufrgs.br This is crucial for determining the stereochemistry and conformation of molecules. ufrgs.br
These 2D NMR techniques, when used in combination, allow for a comprehensive and detailed structural analysis of this compound, confirming the connectivity and spatial arrangement of all atoms in the molecule. researcher.life
Solid-State NMR for Polymorphism and Crystal Structure Analysis
Solid-state NMR (ssNMR) is a vital tool for characterizing materials in their solid form, providing information that is often inaccessible through solution-state NMR. rsc.orgjeol.com It is particularly valuable for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. mdpi.comresearchgate.net Different polymorphs can exhibit distinct physical properties.
For this compound, ssNMR can be used to:
Identify and differentiate between polymorphs : Each polymorphic form will have a unique crystal lattice, leading to different chemical shifts and peak multiplicities in the ssNMR spectrum. jeol.com
Investigate molecular conformation in the solid state : ssNMR can reveal details about the conformation of the molecule within the crystal lattice. rsc.org
Study intermolecular interactions : Hydrogen bonding and other intermolecular interactions in the solid state can be probed using ssNMR techniques.
The existence of polymorphism in the parent indazolin-3-one has been reported, and ssNMR has been used to establish the tautomeric form of related nitro derivatives in the solid state. researchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. tum.de The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups. For this compound, key characteristic bands would include:
N-H stretching vibrations : Typically observed in the region of 3300-3500 cm⁻¹. The weakening of the N-H bond can be indicated by a redshift in the spectrum. researchgate.net
C=O stretching vibration : The carbonyl group of the indazolone ring will show a strong absorption band, typically in the range of 1650-1750 cm⁻¹.
NO₂ stretching vibrations : The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch (ν_as(NO₂)) and a symmetric stretch (ν_s(NO₂)). orientjchem.org The asymmetric stretch is typically found in the 1500-1600 cm⁻¹ region, while the symmetric stretch appears in the 1300-1400 cm⁻¹ range. mdpi.comspectroscopyonline.com
Aromatic C-H and C=C stretching vibrations : These will appear in their characteristic regions of the spectrum.
Raman Spectroscopy : Raman spectroscopy is a complementary technique to IR spectroscopy. uni-siegen.de It measures the inelastic scattering of monochromatic light. While some vibrational modes are strong in IR, others may be strong in Raman, providing a more complete vibrational picture. Raman spectroscopy is particularly useful for studying non-polar bonds and symmetric vibrations. Differences in the Raman spectra of different crystalline forms can be used to identify polymorphs. americanpharmaceuticalreview.com
Table 2: Characteristic Vibrational Frequencies for Nitro Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1600 | mdpi.comorientjchem.org |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1400 | mdpi.comorientjchem.org |
| Nitro (NO₂) | Scissoring Bend | 835 - 890 | spectroscopyonline.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.govmdpi.com It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
When a molecule is introduced into the mass spectrometer, it is ionized, often leading to the formation of a molecular ion (M⁺). This molecular ion can then fragment into smaller, charged species. The pattern of these fragments is unique to the molecule and provides valuable structural information. uni-saarland.delibretexts.org For this compound, the fragmentation pattern would likely involve the loss of the nitro group (as NO or NO₂) and other characteristic cleavages of the indazolone ring. acdlabs.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. ucla.edubioanalysis-zone.com This precision allows for the determination of the exact molecular formula of a compound. algimed.combroadinstitute.org While nominal mass spectrometry might not be able to distinguish between two compounds with the same integer mass, HRMS can differentiate between them based on their exact masses, which are unique to their elemental compositions. bioanalysis-zone.com
For this compound, HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the calculated theoretical mass. nih.govmdpi.com This provides a high degree of confidence in the identity of the synthesized compound.
Table 3: High-Resolution Mass Spectrometry Data for Related Indazolone Compounds
| Compound | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | [M+H]⁺ | 368.0030 | 368.0106 | mdpi.com |
| 2-Cyclopentyl-1,2-dihydro-3H-indazol-3-one | [M+H]⁺ | 203.1179 | 203.1176 | nih.gov |
| 2-Butyl-5-chloro-1,2-dihydro-3H-indazol-3-one | [M+H]⁺ | 225.0789 | 225.0784 | nih.gov |
| 2-p-tolyl-1H-indazol-3(2H)-one | [M]⁺ | 224.0950 | 224.0949 | mdpi.com |
X-ray Crystallography for Absolute Structure Determination and Conformation
X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional atomic structure of a crystalline solid. anton-paar.comlibretexts.org The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal lattice. libretexts.org The resulting diffraction pattern is mathematically decoded to generate a precise model of the electron density, revealing the absolute positions of atoms, bond lengths, and bond angles. anton-paar.com This provides an atomic-scale view of the molecule's geometry and conformation. anton-paar.com
The general workflow for such an analysis involves:
Crystal Growth: Obtaining a single, high-quality crystal suitable for diffraction. anton-paar.com
Data Collection: Mounting the crystal on a goniometer and exposing it to a focused X-ray beam, rotating the crystal to collect diffraction data from all possible orientations. libretexts.org
Structure Solution and Refinement: Using the collected diffraction intensities to solve the phase problem and generate an electron density map, from which an atomic model is built and refined. eurjchem.com
This technique is indispensable for confirming the regiochemistry of substitutions on the indazole ring system, which can be ambiguous based on spectroscopic data alone, and for establishing the absolute conformation of the molecule in the solid state. nih.gov
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatography is a cornerstone of chemical analysis, essential for separating components of a mixture and assessing the purity of a compound. For this compound, various chromatographic techniques are routinely used during and after its synthesis.
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of synthesized 5-nitro-indazole derivatives. Research studies consistently report the use of analytical HPLC to confirm the purity of final products, often achieving levels greater than 95% or 98%. mdpi.comcsic.es The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) couples the powerful separation capabilities of HPLC with the sensitive detection and molecular weight determination of mass spectrometry. ucdavis.edu This hyphenated technique is particularly valuable for separating and identifying isomers, which have the same molecular formula but different structural arrangements. lcms.cznsf.govnih.gov For example, during the synthesis of related nitroindazoles, chromatographic methods are capable of separating the N1 and N2 substituted isomers, a critical step in ensuring the correct product is isolated. nih.gov The addition of ion mobility spectrometry to LC-MS can provide yet another dimension of separation based on the size, shape, and charge of the ions, further enhancing the ability to resolve closely related isomers. lcms.cz
| Parameter | Description | Source |
|---|---|---|
| System | Agilent 1120 compact LC system | csic.es |
| Column | Waters SunFire C18 (2.1 × 50 mm, 3.5 µm) or ACE 5 C18-300 (15 cm × 4.6 mm) | mdpi.comcsic.es |
| Mobile Phase A | H₂O (often with 0.1% TFA or 2% formic acid) | mdpi.comcsic.es |
| Mobile Phase B | Acetonitrile | mdpi.comcsic.es |
| Detection | UV detection and/or Mass Spectrometry (e.g., Waters Micromass ZQ) | mdpi.comcsic.es |
| Purity Achieved | >95% to >98% | mdpi.comcsic.es |
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used extensively to monitor the progress of chemical reactions. scielo.bracademicdirect.org In the synthesis of 5-nitro-indazole derivatives, TLC is employed at every stage to track the consumption of starting materials and the formation of products. nih.govresearchgate.net The method involves spotting the reaction mixture onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel, and developing the plate in a suitable solvent system (eluant). scielo.br
The separation is visualized under UV light (often at 254 nm) or by staining. nih.gov This allows chemists to determine the optimal reaction time and to check the composition of the crude product before undertaking purification steps like column chromatography. scielo.bracademicdirect.org
| Parameter | Description | Source |
|---|---|---|
| Stationary Phase | Silica gel-G coated plates (with fluorescence F₂₅₄) | nih.govscielo.br |
| Eluant (Mobile Phase) Examples | CHCl₃:CH₃OH (8:2 v/v), CH₃OH:CHCl₃ (7:3 v/v) | scielo.bracademicdirect.org |
| Visualization | UV light | nih.gov |
| Application | Monitoring the completion of reaction steps | nih.govscielo.bracademicdirect.org |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and supports the assigned molecular formula. mdpi.com
This method is a crucial final check in the characterization of newly synthesized 5-nitro-indazole derivatives. scielo.brmdpi.com It verifies that the purified compound has the correct empirical formula, complementing the structural information obtained from spectroscopic methods like NMR and mass spectrometry.
Strategic Derivatization and Scaffold Functionalization of 5 Nitro 3h Indazol 3 One
N-Functionalization: Tuning Electronic and Steric Properties
The nitrogen atoms at the N1 and N2 positions of the indazolone ring are key sites for modification, allowing for the modulation of the molecule's electronic and steric characteristics, which can significantly influence its biological activity.
Regioselective Alkylation and Acylation at N1 and N2 Positions
The alkylation and acylation of 5-Nitro-3H-indazol-3-one can be directed to either the N1 or N2 position, and the regioselectivity of these reactions is influenced by several factors, including the choice of base, solvent, and the nature of the alkylating or acylating agent. beilstein-journals.orgbeilstein-journals.org Generally, N1-substituted products are thermodynamically more stable, while N2-substituted products are often kinetically favored. connectjournals.com
Alkylation reactions are commonly performed using alkyl halides in the presence of a base such as potassium carbonate or cesium carbonate. mdpi.com For instance, the reaction of 5-nitro-3-hydroxyindazole with methyl iodide or benzyl (B1604629) bromide can yield the corresponding N1-substituted products. researchgate.net Subsequent O-alkylation can then be performed. researchgate.net The choice of reaction conditions can significantly impact the ratio of N1 to N2 isomers. connectjournals.comthieme-connect.de Studies have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can lead to highly regioselective N1-alkylation. beilstein-journals.org Conversely, certain substituents on the indazole ring, such as a nitro group at the C7 position, can direct alkylation to the N2 position. beilstein-journals.org
Acylation reactions can also be controlled to achieve regioselectivity. It has been suggested that N1-acylated indazoles are the thermodynamically favored product, often obtainable through the isomerization of the initially formed N2-acylindazole. beilstein-journals.org
A variety of substituted benzyl groups have been successfully introduced at the N2 position of 1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one, yielding a range of derivatives with different electronic and steric properties. mdpi.com
Table 1: Examples of N-Alkylated this compound Derivatives
| Compound Name | Substituent at N1 | Substituent at N2 | Reference |
| 2-(3-Fluorobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one | Methyl | 3-Fluorobenzyl | mdpi.com |
| 2-(2-Chlorobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one | Methyl | 2-Chlorobenzyl | mdpi.com |
| 2-(3-Bromobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one | Methyl | 3-Bromobenzyl | mdpi.com |
| 2-(4-Bromobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one | Methyl | 4-Bromobenzyl | mdpi.com |
| 2-(2-Methoxybenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one | Methyl | 2-Methoxybenzyl | mdpi.com |
| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | (2-chloro-5-methoxyphenyl)sulfonyl | H | grafiati.com |
Sulfonylation and Carbamoylation Strategies for Nitrogen Atoms
Sulfonylation and carbamoylation at the nitrogen atoms of the this compound core introduce sulfonyl and carbamoyl (B1232498) groups, respectively, which can significantly alter the compound's physicochemical properties and biological interactions.
Sulfonylation: The introduction of a sulfonyl group, typically an arylsulfonyl moiety, can be achieved by reacting the indazolone with a sulfonyl chloride in the presence of a base. For example, 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole has been synthesized, demonstrating the feasibility of N-sulfonylation. grafiati.com This modification can enhance the compound's acidity and potential for hydrogen bonding.
Carbamoylation: Carbamoylation involves the introduction of a carbamoyl group (-CONH2) or a substituted carbamoyl group. This can be accomplished through various methods, including the use of isocyanates or by reacting with a carbamoyl chloride. A general method for the carbamoylation of alcohols using sodium cyanate (B1221674) and an acid has been reported, which could potentially be adapted for the N-carbamoylation of indazolones. google.com The synthesis of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives has been reported, showcasing the introduction of a substituted carbamoyl group at the N1 position. researchgate.net
C-Functionalization: Introducing Diversity on the Benzene (B151609) Ring
Modifications to the benzene ring of the this compound scaffold introduce structural diversity and allow for the exploration of a wider chemical space, which is crucial for developing new therapeutic agents.
Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Halogenation: The introduction of halogen atoms onto the benzene ring of the indazolone core serves as a key step for further functionalization. Regioselective halogenation can be achieved using various reagents and conditions. For instance, direct C3 halogenation of pyrazolo[1,5-a]pyrimidines has been accomplished using potassium halide salts and a hypervalent iodine(III) reagent in an aqueous medium at room temperature. rsc.org While specific examples for this compound are not detailed, similar methodologies could be explored.
Suzuki-Miyaura Cross-Coupling: Once halogenated, the indazolone can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. libretexts.orgtcichemicals.com This reaction typically involves the coupling of an organoborane (like a boronic acid or ester) with the halogenated substrate in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.com The Suzuki-Miyaura reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for introducing aryl, heteroaryl, or vinyl substituents. tcichemicals.comnih.govnih.gov The efficiency and regioselectivity of the coupling can be influenced by the choice of catalyst, ligands, and reaction conditions. rsc.org For halogenated aminopyrazoles, it has been found that bromo and chloro derivatives can be superior to iodo derivatives in Suzuki-Miyaura reactions due to a reduced tendency for dehalogenation. nih.gov
Direct Arylation and Alkylation at Specific Carbon Positions
Direct Arylation: As an alternative to cross-coupling reactions that require pre-functionalized starting materials, direct arylation has emerged as a more atom-economical approach. mdpi.comunipi.it This method involves the direct C-H activation of the heteroaromatic ring and coupling with an aryl halide. rsc.org Palladium catalysts are commonly employed for this transformation. rsc.orgorganic-chemistry.org The regioselectivity of direct arylation can be controlled by the choice of catalyst, ligands, and reaction conditions. rsc.orgresearchgate.net For instance, different palladium-N-heterocyclic carbene (NHC) precatalysts have been used for the direct arylation of pyrroles. researchgate.net
Direct Alkylation: Similar to direct arylation, direct alkylation involves the C-H activation of the aromatic ring and subsequent introduction of an alkyl group. While conventional alkylation of ketones often occurs at the less-hindered α-position, methods for regioselective alkylation at more hindered sites are being developed. researchgate.net For arenes, regioselective C-H functionalization can be achieved using various catalytic systems, including photoenzymes, to introduce alkyl groups at specific positions. nih.gov
Nitro Group Transformations for Expanded Chemical Space
The nitro group at the 5-position of the indazolone ring is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the chemical space of the scaffold.
A primary transformation of the nitro group is its reduction to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride (SnCl2). researchgate.net The resulting 5-amino-3H-indazol-3-one is a key intermediate that opens up a plethora of further derivatization possibilities.
The newly formed amino group can undergo a wide range of reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. grafiati.com
Alkylation: Introduction of alkyl groups.
Diazotization: Conversion to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce halogens, cyano groups, or hydroxyl groups. Direct diazotization can be performed using methods like sodium nitrite (B80452) in hydrochloric acid. beilstein-journals.org
These transformations allow for the introduction of a wide array of substituents at the 5-position, each imparting unique properties to the molecule and enabling the exploration of structure-activity relationships. The presence of the nitro group has been noted to play a role in the biological activity of some derivatives, potentially through the generation of reactive oxygen species. grafiati.com
Reduction to Amino Derivatives and Further Derivatization (e.g., amidation, diazotization)
A cornerstone strategy in the derivatization of this compound is the reduction of its nitro group to a primary amine. This transformation yields 5-Amino-3H-indazol-3-one, a key intermediate with a nucleophilic amino group that opens a gateway to a multitude of subsequent functionalizations, including amidation and diazotization.
The reduction of the aromatic nitro group is a well-established transformation in organic synthesis, and several methods are applicable to the indazole scaffold. Common approaches involve catalytic hydrogenation or the use of metallic reducing agents in acidic media. For instance, nitro-indazole derivatives have been effectively reduced to their corresponding amino-indazoles using reagents such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethyl acetate (B1210297) with hydrochloric acid, or iron powder in an ethanol-water mixture with acid. researchgate.netnih.gov Another widely used method is catalytic hydrogenation with palladium on carbon (Pd/C). d-nb.info The choice of reagent is often dictated by the presence of other functional groups within the molecule to ensure chemoselectivity.
Table 1: Selected Methods for the Reduction of Nitroindazoles
| Reagent/Catalyst | Solvent(s) | Conditions | Reference |
|---|---|---|---|
| Fe powder, HCl | Ethanol:Water | Reflux | nih.gov |
| SnCl₂·2H₂O, HCl | Ethyl Acetate | 60°C | researchgate.net |
| Pd/C, H₂ | Not specified | Not specified | d-nb.info |
| Fe, CaCl₂ | Ethanol:Water | 60-65°C | primescholars.com |
Once the 5-amino-3H-indazol-3-one scaffold is obtained, the amino group serves as a handle for extensive derivatization.
Amidation: The primary amine at the C5-position can be readily acylated to form a wide array of amide derivatives. This is typically achieved by reacting the amino-indazole with an activated carboxylic acid derivative, such as an acyl chloride or an anhydride, often in the presence of a base to neutralize the acid byproduct. A more common and milder approach involves peptide coupling reagents. For example, coupling with a carboxylic acid can be facilitated by agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in combination with N-Hydroxybenzotriazole (HOBt) and a tertiary amine base like triethylamine (B128534) (TEA) in a solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). researchgate.netderpharmachemica.com This method allows for the introduction of diverse substituents (aliphatic, aromatic, heterocyclic) onto the indazole core via an amide linkage. researchgate.net
Diazotization: The 5-amino group can undergo diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C). This reaction converts the primary aromatic amine into a highly reactive diazonium salt (5-diazonium-3H-indazol-3-one). thieme-connect.de Diazonium salts are valuable synthetic intermediates that can be subsequently transformed into a variety of functional groups through reactions such as the Sandmeyer reaction (to introduce halides or a cyano group), the Schiemann reaction (to introduce fluorine), or coupling reactions with activated aromatic compounds to form azo dyes. austinpublishinggroup.comnih.gov This pathway provides a powerful tool for introducing a range of substituents at the C5-position that are not easily accessible through other means.
Exploration of Other Nitro-Related Reactions
Beyond its role as a precursor to the amino group, the nitro functionality of this compound is integral to its chemical reactivity and biological activity profile.
One of the most significant reactions involving the nitro group is its bioreduction, particularly in the context of medicinal chemistry. Studies on the trypanocidal activity of 5-nitroindazolin-3-one derivatives have shown that the nitro group is crucial for their mechanism of action against parasites like Trypanosoma cruzi. mdpi.comresearchgate.net In this biological setting, the nitro group undergoes enzymatic reduction by nitroreductases (NTRs) present in the parasite. mdpi.comgrafiati.com This reduction process leads to the generation of reactive nitrogen species, including nitroso and hydroxylamino intermediates, and ultimately free radicals and reactive oxygen species (ROS). mdpi.comresearchgate.net The resulting oxidative stress within the parasite cell induces apoptosis and leads to cell death, highlighting a key nitro-related reaction that is central to the compound's therapeutic potential. mdpi.comgrafiati.com
From a synthetic standpoint, the electron-withdrawing nature of the nitro group activates the benzene ring of the indazole system towards nucleophilic aromatic substitution (SNAr), although this is less common than reactions involving the nitro group itself. More direct transformations of the nitro group, while less explored for this specific scaffold, could theoretically include partial reduction to nitroso or hydroxylamine (B1172632) derivatives under controlled conditions or conversion to other functional groups. Another area of exploration is the use of the nitro group in cycloaddition reactions, a strategy employed with other nitro-heterocycles. nih.gov
Furthermore, the synthesis of the indazolone ring itself can involve reactions of nitro-precursors. For example, photochemical methods have been developed to generate reactive o-nitrosobenzaldehyde intermediates from o-nitrobenzyl alcohols, which then cyclize with primary amines to form the 1,2-dihydro-3H-indazol-3-one core. ucdavis.edu While this is a reaction to form the scaffold rather than a reaction of this compound, it underscores the versatility of nitro-chemistry in accessing this heterocyclic system.
5 Nitro 3h Indazol 3 One As a Key Synthon in Complex Organic Synthesis
Role as a Precursor for Polycyclic and Fused Heterocyclic Systems
5-Nitro-3H-indazol-3-one and its derivatives are pivotal starting materials for the synthesis of polycyclic and fused heterocyclic systems. The indazole nucleus provides a robust framework upon which additional rings can be constructed through various synthetic methodologies, including annulation and cycloaddition reactions. rsc.orgacs.org This approach allows for the creation of intricate molecular scaffolds that are often found in biologically active molecules. acs.org
Researchers have successfully utilized indazole derivatives to build more complex structures. For instance, the indazole core can be elaborated to form fused pyrazine (B50134) rings, leading to the synthesis of pyrazino[1,2-b]indazoles. nih.gov In other work, a rhodium(III)-catalyzed C–H activation and [4+3] annulation of 1-arylpyrazolidinones with allylic acetals has been developed to construct seven-membered benzodiazepine (B76468) rings fused to the indazole system. acs.org These methods highlight the capacity of the indazolone scaffold to participate in reactions that expand its structure into larger, multi-ring systems. acs.org The synthesis of such fused systems is of significant interest due to the prevalence of these motifs in pharmaceuticals. acs.org
A key strategy involves the transformation of the indazole ring through ring-opening and subsequent rearrangement reactions. For example, fused 2H-indazoles can undergo ring opening when treated with nucleophiles or electrophiles to yield indazolones, which can then be used in further synthetic steps. escholarship.org This reactivity allows for the conversion of one heterocyclic system into another, expanding the range of accessible polycyclic structures.
Table 1: Examples of Polycyclic and Fused Systems Derived from Indazole Scaffolds
| Starting Scaffold | Reaction Type | Reagents/Conditions | Resulting Fused System | Reference |
| 1-Arylpyrazolidinone | Rh(III)-Catalyzed C–H Activation / [4+3] Annulation | Allylic acetal, [Cp*RhCl2]2, AgSbF6 | Benzodiazepine | acs.org |
| Indazole Derivative | Intramolecular Cyclization | - | Pyrazino[1,2-b]indazole | nih.gov |
| 2H-Indazole 1-Oxide | Base-Catalyzed Rearrangement | DBU in DMF | Quinazoline | nih.gov |
| 1,2-Dihydro-3H-indazol-3-one | Condensation | Dicarboxylic acids | Pyrazolo-pyridazine | rsc.org |
Integration into Multi-Component Reaction Sequences for Scaffold Assembly
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the assembly of complex molecules from three or more starting materials in a single, efficient step. acs.orgimist.ma The 5-nitroindazolone scaffold and its amine derivatives are well-suited for integration into MCRs to generate diverse molecular scaffolds. These reactions are highly atom-economical and enable the rapid construction of compound libraries. imist.ma
One prominent example is the use of indazol-5-amines in a three-component Povarov-type reaction with methylene (B1212753) active ketones and aldehydes. nih.gov This process yields complex 3H-pyrazolo[4,3-f]quinolones, which are of interest as potential ROCK inhibitors. nih.gov The reaction proceeds in good yields and demonstrates the utility of the indazole amine as a key component in building fused heterocyclic systems. nih.gov
In another innovative approach, a novel one-step, three-component reaction has been developed utilizing a hydrazine-derived Schiff base, an isocyanide, and other electrophiles. acs.org While not directly starting with this compound, this methodology, which generates pyridotriazine and triazolopyridine scaffolds, exemplifies the type of complex scaffold assembly that can be achieved using MCRs with related nitrogen-containing heterocycles. acs.org Such strategies are highly adaptable and can be tuned by modifying reaction conditions or replacing reactants to produce different heterocyclic cores. acs.org The development of these MCRs provides a streamlined pathway to novel chemical entities that would otherwise require lengthy, multi-step syntheses. imist.ma
Table 2: Multi-Component Reactions for Scaffold Assembly
| Reaction Type | Key Components | Resulting Scaffold | Reference |
| Povarov-type Reaction | Indazol-5-amines, Methylene active ketones, Aldehydes | 3H-Pyrazolo[4,3-f]quinolone | nih.gov |
| Groebke–Blackburn–Bienaymé 3-CR variant | Hydrazine (B178648) derived Schiff base, Isocyanide, Electrophiles (e.g., isocyanates) | Pyridotriazine / Triazolopyridine | acs.org |
| One-pot Condensation | o-Phenylenediamines, Meldrum's acid, Isocyanides | 3-Substituted-1,5-benzodiazepine-2,4-dione | imist.ma |
Building Block in the Synthesis of Chemically Diverse Compound Libraries
The creation of chemically diverse compound libraries is a cornerstone of modern drug discovery and materials science. nih.gov this compound serves as an excellent foundational building block for such libraries due to its functional handles that allow for systematic modification. The core scaffold can be derivatized at several positions, enabling the generation of a vast number of analogues from a single precursor.
The synthesis of libraries can be achieved through various methods, including solid-phase synthesis, where the indazole core is attached to a polymer support, allowing for sequential reactions and purifications. nih.gov This technique is highly efficient for producing large numbers of related compounds. For example, an efficient route to substituted 1-aryl-1H-indazoles has been developed that can be modified into a one-pot domino process, suitable for generating a library of derivatives with high yields. mdpi.comresearchgate.net
Furthermore, the concept of virtual libraries, containing millions of computationally designed compounds, often starts with a core scaffold like this compound. nih.gov By exploring reactions that can be performed on this scaffold, vast chemical spaces can be enumerated and screened in silico to identify promising candidates for synthesis and testing. nih.gov The strategic use of the 5-nitroindazole (B105863) skeleton allows chemists to explore new chemical spaces and significantly aids in the discovery of novel, drug-like compounds. nih.gov The ability to systematically vary substituents on the indazole ring system is crucial for establishing structure-activity relationships (SAR) and optimizing the properties of lead compounds.
Emerging Research Frontiers and Future Perspectives for 5 Nitro 3h Indazol 3 One Chemistry
Development of More Efficient and Sustainable Synthetic Routes
Traditional syntheses of the indazolone core often rely on multi-step sequences involving harsh reagents, high temperatures, and stoichiometric quantities of promoters or coupling agents, leading to low atom economy and significant waste generation. The future of its synthesis is firmly rooted in the principles of green and sustainable chemistry.
Key research directions include:
Catalytic C-N Bond Formation: Moving away from classical condensation and cyclization reactions that require stoichiometric activators. Future routes will likely focus on transition-metal-catalyzed intramolecular cyclizations. For example, developing palladium- or copper-catalyzed C-N coupling reactions from readily available precursors like substituted 2-halobenzoic acids and hydrazine (B178648) derivatives could offer a more direct and atom-economical pathway.
Flow Chemistry and Process Intensification: Continuous flow synthesis presents a paradigm shift for producing 5-Nitro-3H-indazol-3-one and its precursors. Handling potentially unstable intermediates, such as diazonium salts formed during certain cyclization strategies, is significantly safer in microreactors due to superior heat and mass transfer. Flow chemistry enables precise control over reaction parameters (temperature, pressure, residence time), leading to higher yields, improved purity, and seamless integration of reaction and purification steps.
Benign Solvent Systems: A major focus will be the replacement of hazardous polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) with more environmentally friendly alternatives. Research into using water, bio-derived solvents (e.g., Cyrene™), or deep eutectic solvents (DES) for the key cyclization step is a promising avenue.
One-Pot Tandem Reactions: Designing synthetic cascades where multiple bond-forming events occur in a single reaction vessel without isolating intermediates represents a significant leap in efficiency. A future goal could be a one-pot synthesis starting from a simple nitro-aniline derivative, proceeding through diazotization and intramolecular cyclization, all catalyzed and controlled within a single, optimized system.
The table below contrasts a traditional approach with a prospective sustainable route.
| Parameter | Traditional Synthetic Approach | Future Sustainable Approach |
|---|---|---|
| Starting Materials | Multi-step preparation of a functionalized 2-amino-5-nitrobenzoic acid derivative. | Commercially available 2-halo-5-nitrobenzoic acid or similar simple precursors. |
| Key Transformation | Intramolecular cyclization via diazotization followed by heating in a high-boiling solvent. | Transition-metal (e.g., Pd, Cu) catalyzed intramolecular C-N coupling or a one-pot tandem reaction. |
| Solvents | Dimethylformamide (DMF), Acetic Acid, Sulfuric Acid. | Water, Ethanol, Deep Eutectic Solvents, or solvent-free conditions. |
| Methodology | Batch processing with multiple workups and isolations. | Continuous flow synthesis with in-line purification. |
| Atom Economy | Low to moderate, due to use of stoichiometric reagents and protecting groups. | High, due to catalytic cycles and fewer synthetic steps. |
| Environmental Impact | High (significant solvent and reagent waste). | Low (minimal waste, recyclable catalysts, benign solvents). |
Unveiling Novel Reactivity Patterns and Transformations
The this compound scaffold is rich with opportunities for functionalization, yet its full reactive potential remains largely untapped. Future research will focus on selectively targeting different positions on the molecule to build libraries of complex derivatives.
Regioselective N-Functionalization: The indazolone core possesses two nitrogen atoms (N1 and N2), and controlling the regioselectivity of alkylation, arylation, or acylation is a persistent challenge. Future work will involve developing sophisticated catalytic systems or employing specific directing groups to achieve exclusive functionalization at either N1 or N2, thereby providing access to distinct isomer families.
C-H Activation of the Aromatic Ring: The positions C4, C6, and C7 are prime targets for late-stage functionalization via C-H activation. The strong electron-withdrawing effect of the nitro group significantly influences the reactivity of these C-H bonds. Research will focus on developing directing-group strategies (e.g., using a group installed at N1 or N2) to guide transition metals (like Palladium, Rhodium, or Ruthenium) to selectively activate and functionalize the C4 or C7 positions, which are ortho to the ring-junction nitrogen. This would enable the direct introduction of aryl, alkyl, or boryl groups, bypassing traditional multi-step methods.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring, enhanced by the C5-nitro group, makes it susceptible to SNAr. While this reactivity is known for nitroaromatics, its systematic exploration on the this compound core is a frontier. Future studies will investigate the displacement of a potential leaving group (if installed at C4 or C6) or even direct SNAr reactions with potent nucleophiles to forge new C-C, C-N, C-O, and C-S bonds.
Transformations of the Nitro Group: The nitro group is not merely a passive electronic modulator but a versatile functional handle. Future research will extensively explore its chemical transformations. Its reduction to the corresponding 5-amino-3H-indazol-3-one opens up a vast chemical space, allowing for subsequent diazotization, Sandmeyer reactions, amide couplings, and reductive aminations, effectively converting the electron-withdrawing group into a versatile electron-donating or nucleophilic center.
The table below outlines potential future transformations.
| Reactive Site | Transformation Type | Potential Reagents/Catalysts | Scientific Goal |
|---|---|---|---|
| N1 / N2 | Regioselective N-Arylation | Buchwald-Hartwig or Ullmann conditions with specialized ligands. | Access to distinct N1-aryl and N2-aryl indazolone isomers. |
| C4-H / C7-H | Directed C-H Borylation | Iridium or Rhodium catalysts with a directing group on N1. | Direct, late-stage introduction of a boryl group for subsequent Suzuki coupling. |
| C4 / C6 | Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., alkoxides, thiolates) on a C4/C6-halo precursor. | Forge new C-O and C-S bonds on the electron-deficient ring. |
| C5-NO₂ | Catalytic Reduction | H₂, Pd/C; or transfer hydrogenation (e.g., with Ammonium formate). | Generation of 5-amino-3H-indazol-3-one as a versatile building block. |
Advanced In Situ Spectroscopic Monitoring of Reactions
To optimize syntheses and understand the complex reaction mechanisms discussed above, researchers are moving beyond traditional offline analysis (TLC, GC-MS, HPLC). The implementation of Process Analytical Technology (PAT), specifically in situ spectroscopic monitoring, is a critical future direction.
Real-Time Mechanistic Elucidation: Techniques like in situ Fourier-Transform Infrared (FTIR) and Raman spectroscopy can monitor the concentration profiles of reactants, intermediates, and products in real-time by tracking their characteristic vibrational bands (e.g., the appearance of the indazolone C=O stretch or the disappearance of a precursor's functional group). This provides invaluable kinetic data and can help identify transient or unstable intermediates that are invisible to offline methods.
Flow Chemistry Integration: In situ monitoring is particularly powerful when coupled with flow chemistry. By placing spectroscopic probes at different points along a microreactor, a complete spatial and temporal map of the reaction can be generated. This allows for rapid optimization of flow rate, temperature, and stoichiometry, accelerating process development from weeks to days.
NMR for Complex Equilibria: For reactions involving complex tautomeric or isomeric equilibria, such as the N1/N2 functionalization, in situ Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool. It can provide unambiguous structural information on all species present in the reaction mixture, helping to unravel the factors that govern regioselectivity.
Predictive Computational Design for New Derivatives and Reactions
The Edisonian approach of trial-and-error synthesis is being replaced by a more rational, predictive framework driven by computational chemistry. This frontier will dramatically accelerate the discovery of new this compound derivatives and reactions.
Quantum Mechanical Calculations: Density Functional Theory (DFT) will be used to predict reaction outcomes before a single experiment is run. Researchers can model entire reaction pathways, calculate the activation energies of competing transition states (e.g., for N1 vs. N2 alkylation), and thus predict the kinetic and thermodynamic products. DFT can also be used to design new catalysts by predicting their binding affinity and turnover frequency.
Predicting Physicochemical Properties: Computational tools can predict key properties of hypothetical derivatives, such as electronic structure (HOMO/LUMO energies), solubility, and conformational preferences. This allows for the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the most promising profiles for a given application.
Machine Learning and AI: As more reaction data is generated, machine learning (ML) models can be trained to predict the optimal conditions for a desired transformation. An ML model could, for instance, take the structures of a this compound derivative and a coupling partner as input and predict the best catalyst, ligand, solvent, and temperature to achieve the highest yield, saving immense experimental effort.
Exploration of Photo- and Electrosynthetic Pathways for Indazolone Formation
A truly forward-looking frontier involves harnessing energy from light (photochemistry) or electricity (electrochemistry) to drive the synthesis of the indazolone core. These methods offer access to unique reactivity under exceptionally mild conditions, aligning perfectly with green chemistry goals.
Photochemical Cyclizations: Future research could explore photo-induced reactions to form the indazolone ring. For example, a precursor containing a photolabile group or a suitable chromophore could undergo an intramolecular radical cyclization upon irradiation with light of a specific wavelength. Photoredox catalysis, using catalysts that become powerful oxidants or reductants upon light absorption, could enable C-N bond formations that are difficult to achieve thermally.
Electrosynthetic Strategies: Electrochemistry provides a "traceless" reagent (the electron) to perform redox reactions without chemical oxidants or reductants. A potential electrosynthetic route could involve the reductive cyclization of a precursor like 2-azido-5-nitrobenzoyl chloride. The controlled application of an electric potential could selectively reduce the azide (B81097) to a reactive nitrene intermediate, which then cyclizes to form the indazolone ring, avoiding the use of hazardous reducing agents like tin(II) chloride or phosphines. This approach offers high levels of control and is inherently scalable.
These advanced synthetic methods promise not only to be more sustainable but also to unlock novel chemical transformations and molecular structures that are inaccessible through traditional thermal chemistry.
Q & A
Q. What synthetic methodologies are recommended for preparing 5-Nitro-3H-indazol-3-one, and how can reaction purity be optimized?
A common approach involves Friedel-Crafts acylation followed by indazole ring closure using hydrazine hydrate in dimethylformamide (DMF). For example, ketone intermediates can undergo nitro group introduction via nitration, followed by cyclization. Recrystallization from DMF is critical to remove isomeric impurities, achieving ~23% yield of the pure hydrochloride salt . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometric ratios of hydrazine hydrate to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) further enhances purity .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Nitro-containing heterocycles require stringent safety measures due to potential mutagenicity and reactivity. Key steps include:
- Use of PPE (gloves, lab coats, eye protection) in fume hoods.
- Storage in airtight, light-resistant containers at 2–8°C to prevent degradation.
- Avoidance of reducing agents or high temperatures to prevent unintended decomposition.
Waste disposal must comply with institutional guidelines for nitroaromatic compounds .
Advanced Research Questions
Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?
1H and 13C NMR are critical for confirming nitro group positioning and ring substitution patterns. For example:
- The deshielded proton at δ 8.91 ppm (d, J = 2.1 Hz) in DMSO-d6 correlates with the nitro-adjacent aromatic proton.
- 13C NMR peaks between δ 140–145 ppm indicate nitro-substituted carbons.
2D NMR (e.g., HSQC, HMBC) can further validate connectivity, especially in cases of isomer formation during synthesis .
Q. What strategies are effective for analyzing contradictory data in nitroindazole reaction optimization?
Contradictions in yield or purity often arise from competing reaction pathways (e.g., isomerization, over-reduction). Systematic approaches include:
- Design of Experiments (DoE): Vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions.
- Mechanistic studies: Use LC-MS to track intermediates and byproducts.
- Reproducibility checks: Replicate reactions with controlled variables to isolate inconsistencies.
Refer to cognitive activation theory (CATS) frameworks for iterative hypothesis testing in complex systems .
Q. How can researchers assess the pharmacological potential of this compound derivatives?
- Targeted enzyme assays: Screen against kinases (e.g., PKA) or receptors (e.g., AMPA) using fluorescence-based activity assays.
- Cellular models: Evaluate cytotoxicity and apoptosis induction in cancer cell lines (e.g., GBM) via MTT or flow cytometry.
- Metabolic stability: Use hepatic microsomes to predict in vivo pharmacokinetics.
Prioritize derivatives with electron-withdrawing substituents (e.g., halogens), which enhance binding affinity in analogous indazole scaffolds .
Q. What are the mechanistic pathways for nitro group reduction in this compound, and how do catalysts influence selectivity?
Catalytic hydrogenation (e.g., Raney nickel, H2/Pd-C) typically reduces nitro to amine groups. Key considerations:
- Solvent effects: Polar aprotic solvents (DMF, ethanol) improve catalyst dispersion.
- pH control: Acidic conditions prevent over-reduction to hydroxylamines.
- Competing pathways: Monitor for ring-opening byproducts via FT-IR or GC-MS.
For scale-up, continuous flow reactors enhance reproducibility and safety .
Data Interpretation & Validation
Q. How can researchers validate the purity of this compound batches for publication-quality studies?
- Multi-technique characterization: Combine HPLC (≥95% purity), elemental analysis (C, H, N within ±0.4% of theoretical), and XRD for crystallinity.
- Stability testing: Accelerated degradation studies (40°C/75% RH for 4 weeks) assess shelf-life under stress conditions.
- Reference standards: Cross-validate spectral data with PubChem or NIST entries for indazole derivatives .
Q. What computational tools aid in predicting the reactivity of this compound in novel reactions?
- DFT calculations: Simulate nitro group electrophilicity and frontier molecular orbitals (FMOs) using Gaussian or ORCA.
- Docking studies: Predict binding modes with biological targets (e.g., HSP90) via AutoDock Vina.
- Retrosynthesis planners: Tools like Chematica propose feasible synthetic routes from commercial precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
